Cas no 18333-73-8 (2,1,3-Benzoxadiazole, 4-methoxy-7-nitro-)
2,1,3-Benzoxadiazole, 4-methoxy-7-nitro- Chemical and Physical Properties
Names and Identifiers
-
- 2,1,3-Benzoxadiazole, 4-methoxy-7-nitro-
- 4-methoxy-7-nitro-2,1,3-benzoxadiazole
- MWPFXRISNOOUBH-UHFFFAOYSA-N
- TQP1021
- 18333-73-8
- MFCD18452466
- SCHEMBL3500091
- 4-methoxy-7-nitrobenzofurazan
- 4-methoxy-7-nitrobenzo[c][1,2,5]oxadiazole
-
- Inchi: 1S/C7H5N3O4/c1-13-5-3-2-4(10(11)12)6-7(5)9-14-8-6/h2-3H,1H3
- InChI Key: MWPFXRISNOOUBH-UHFFFAOYSA-N
- SMILES: N1=C2C([N+]([O-])=O)=CC=C(OC)C2=NO1
Computed Properties
- Exact Mass: 195.02800565Da
- Monoisotopic Mass: 195.02800565Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 94Ų
2,1,3-Benzoxadiazole, 4-methoxy-7-nitro- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB587058-250mg |
4-Methoxy-7-nitro-2,1,3-benzoxadiazole, 98%; . |
18333-73-8 | 98% | 250mg |
€209.00 | 2024-07-24 | |
| abcr | AB587058-500mg |
4-Methoxy-7-nitro-2,1,3-benzoxadiazole, 98%; . |
18333-73-8 | 98% | 500mg |
€375.10 | 2024-07-24 | |
| abcr | AB587058-1g |
4-Methoxy-7-nitro-2,1,3-benzoxadiazole, 98%; . |
18333-73-8 | 98% | 1g |
€624.80 | 2024-07-24 |
2,1,3-Benzoxadiazole, 4-methoxy-7-nitro- Suppliers
2,1,3-Benzoxadiazole, 4-methoxy-7-nitro- Related Literature
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2,1,3-Benzoxadiazole, 4-methoxy-7-nitro-
Introduction to 4-Methoxy-7-Nitro-2,1,3-Benzoxadiazole (CAS No. 18333-73-8)
4-Methoxy-7-nitro-2,1,3-benzoxadiazole (CAS No. 18333-73-8) is a versatile organic compound with significant applications in various fields, including pharmaceuticals, materials science, and analytical chemistry. This compound is characterized by its unique molecular structure, which includes a benzoxadiazole core substituted with a methoxy group at the 4-position and a nitro group at the 7-position. The combination of these functional groups imparts distinct chemical and physical properties that make it an important molecule in both academic research and industrial applications.
The molecular formula of 4-methoxy-7-nitro-2,1,3-benzoxadiazole is C9H6N2O4, and its molecular weight is 198.15 g/mol. The compound is typically synthesized through a series of well-documented chemical reactions, starting from readily available starting materials such as 2-amino-5-methoxybenzoic acid and subsequent nitration and cyclization steps. The synthesis process can be optimized to achieve high yields and purity, making it suitable for large-scale production.
In the pharmaceutical industry, 4-methoxy-7-nitro-2,1,3-benzoxadiazole has garnered attention due to its potential as a lead compound for drug development. Recent studies have explored its biological activities, including its anti-inflammatory and anti-cancer properties. For instance, research published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibit potent inhibitory effects on specific enzymes involved in inflammatory pathways. These findings suggest that 4-methoxy-7-nitro-2,1,3-benzoxadiazole could serve as a valuable scaffold for the design of novel therapeutic agents.
Beyond its pharmaceutical applications, 4-methoxy-7-nitro-2,1,3-benzoxadiazole has also found use in materials science. Its unique electronic properties make it an attractive candidate for the development of organic electronic materials. Specifically, the compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) to enhance their performance. Research in this area has shown that the presence of the nitro group significantly improves the electron-withdrawing ability of the molecule, leading to better charge transport properties.
In analytical chemistry, 4-methoxy-7-nitro-2,1,3-benzoxadiazole serves as a useful reagent for various analytical techniques. Its strong fluorescence properties make it an excellent probe for fluorescence spectroscopy and imaging applications. Additionally, the compound's high stability and solubility in common organic solvents facilitate its use in liquid chromatography and mass spectrometry analyses. These attributes have made it a valuable tool for researchers studying complex biological systems and environmental samples.
The safety profile of 4-methoxy-7-nitro-2,1,3-benzoxadiazole has been extensively evaluated to ensure its safe handling and use in laboratory settings. While it is not classified as a hazardous material under current regulations, proper precautions should be taken to avoid exposure to skin or inhalation of dust particles. Safety data sheets (SDS) are available for reference to provide detailed information on handling and storage guidelines.
In conclusion, 4-methoxy-7-nitro-2,1,3-benzoxadiazole (CAS No. 18333-73-8) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its unique chemical structure and properties make it an important molecule for both fundamental research and practical applications in pharmaceuticals, materials science, and analytical chemistry. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
18333-73-8 (2,1,3-Benzoxadiazole, 4-methoxy-7-nitro-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)